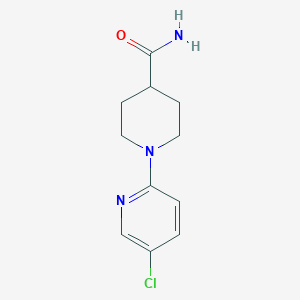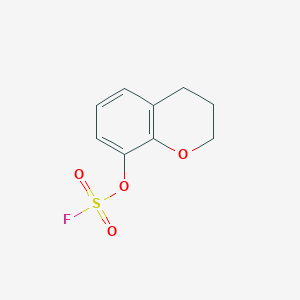
N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide, also known as Cmpd-1, is a chemical compound that has been synthesized for scientific research purposes. It is a potent and selective inhibitor of the protein kinases CLK1 and CLK4, which are involved in pre-mRNA splicing. Cmpd-1 has been studied for its potential therapeutic applications in diseases such as cancer and genetic disorders.
作用机制
N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide inhibits the protein kinases CLK1 and CLK4, which are involved in pre-mRNA splicing. By inhibiting these kinases, this compound can modulate alternative splicing of pre-mRNA, leading to changes in gene expression. This mechanism of action has been demonstrated in various cell lines and animal models.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can modulate alternative splicing of pre-mRNA, leading to changes in gene expression. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the efficacy of chemotherapy drugs. In animal models, this compound has been shown to improve muscle function in spinal muscular atrophy and to reduce inflammation in cystic fibrosis.
实验室实验的优点和局限性
N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CLK1 and CLK4, and has been extensively studied for its potential therapeutic applications. However, there are also limitations to its use. This compound can be toxic at high concentrations, and its effects on alternative splicing can be complex and difficult to interpret. In addition, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
未来方向
There are several future directions for research on N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide. One area of focus is the development of more potent and selective inhibitors of CLK1 and CLK4, which could have improved therapeutic applications. Another area of focus is the use of this compound in combination with other therapies, such as chemotherapy drugs, to enhance their efficacy. Finally, further research is needed to fully understand the mechanisms of action of this compound and its effects on pre-mRNA splicing.
合成方法
The synthesis of N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The method of synthesis has been described in detail in scientific literature, and involves the use of various reagents and solvents. The purity and yield of the final product can be optimized by adjusting the reaction conditions.
科学研究应用
N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy drugs. This compound has also been studied for its potential use in treating genetic disorders such as spinal muscular atrophy and cystic fibrosis, which are caused by defects in pre-mRNA splicing.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-1-(3-methoxyphenyl)-2,5-dimethylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-10-17(18(23)21-19(12-20)8-5-9-19)14(2)22(13)15-6-4-7-16(11-15)24-3/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUOJSLPQUCJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)OC)C)C(=O)NC3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol](/img/structure/B2887233.png)



![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde](/img/structure/B2887240.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2887241.png)
![Ethyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2887242.png)
![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2887243.png)
![N'-(3,4-Dimethylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2887245.png)
![3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone oxalate](/img/structure/B2887252.png)
![5-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B2887253.png)
![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2887254.png)